molecular formula C22H18ClN5OS B11193932 N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide

N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide

Cat. No.: B11193932
M. Wt: 435.9 g/mol
InChI Key: VQAMFNNALXKYQI-UHFFFAOYSA-N
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Description

N-[3-(4-Chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide is a structurally complex molecule combining a 1,5-benzodiazepine core with a pyrimidine-thioacetamide side chain. The 4-chlorophenyl substituent at position 3 and the methyl group at position 4 on the benzodiazepine ring contribute to its unique stereoelectronic properties.

Properties

Molecular Formula

C22H18ClN5OS

Molecular Weight

435.9 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C22H18ClN5OS/c1-14-20(15-7-9-16(23)10-8-15)21(27-18-6-3-2-5-17(18)26-14)28-19(29)13-30-22-24-11-4-12-25-22/h2-12,20H,13H2,1H3,(H,27,28,29)

InChI Key

VQAMFNNALXKYQI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1C3=CC=C(C=C3)Cl)NC(=O)CSC4=NC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the benzodiazepine core. The process often includes:

    Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This is achieved through electrophilic aromatic substitution reactions.

    Attachment of the Pyrimidin-2-ylsulfanyl Group: This step involves nucleophilic substitution reactions, where the pyrimidin-2-ylsulfanyl group is introduced to the benzodiazepine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets in the body. It is believed to bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters like gamma-aminobutyric acid (GABA). This interaction leads to its psychoactive effects, including anxiolytic and sedative properties.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects on Molecular Conformation

Key structural analogs include:

Compound Name Core Structure Chlorophenyl Position Dihedral Angles (Pyrimidine/Benzene vs. Other Rings) Hydrogen Bonding Features
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine-thioacetamide 4 42.25° Intramolecular N–H⋯N
N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine-thioacetamide 3 59.70°–62.18° Intramolecular N–H⋯N
N-(2-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (ARARUI) Pyrimidine-thioacetamide 2 67.84° Intramolecular N–H⋯N
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazole-acetamide 2,4 (dichloro) 80.70° (amide vs. dichlorophenyl) Intermolecular N–H⋯O (R22(10) dimers)
Target Compound Benzodiazepine-thioacetamide 4 (monochloro) Not reported* Likely intramolecular H-bonds†

†The pyrimidin-2-ylsulfanyl group and benzodiazepine NH groups are probable H-bond donors/acceptors.

Key Observations :

  • Chlorophenyl Position : The dihedral angle between the pyrimidine and benzene rings increases as the chloro substituent moves from para (4-chloro, 42.25°) to ortho (2-chloro, 67.84°), suggesting steric and electronic effects on molecular folding .
  • Core Heterocycle : The benzodiazepine core in the target compound differentiates it from pyrimidine/pyrazole-based analogs. Benzodiazepines typically exhibit planar or boat-like conformations, which could alter binding interactions compared to flatter pyrimidine systems .
Hydrogen Bonding and Crystal Packing
  • Intramolecular Bonds : All pyrimidine-thioacetamide analogs (e.g., ARARUI) exhibit intramolecular N–H⋯N bonds, stabilizing folded conformations. This feature is retained in the target compound due to the pyrimidine-thioacetamide side chain .
  • Intermolecular Interactions : Compounds like 2-(2,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide form R22(10) dimers via N–H⋯O bonds, promoting crystal stability. The target compound’s benzodiazepine NH groups may similarly participate in intermolecular H-bonding, though specifics require crystallographic validation .

Implications for Drug Design

  • Benzodiazepine Advantage : The 1,5-benzodiazepine moiety may enhance CNS penetration or modulate GABA receptor affinity, distinguishing the target compound from pyrimidine/pyrazole analogs .
  • Hydrogen-Bonding Networks : The pyrimidin-2-ylsulfanyl group’s H-bond capacity could enhance target engagement, analogous to the role of similar groups in kinase inhibitors .

Biological Activity

N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide is a synthetic compound belonging to the benzodiazepine family, characterized by its complex structure and potential therapeutic applications. This article provides a detailed examination of its biological activity, focusing on its pharmacological effects, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C20H18ClN3OC_{20}H_{18}ClN_{3}O, with a molecular weight of approximately 351.8 g/mol. The compound's structure features a benzodiazepine core linked to a pyrimidine moiety, which is believed to play a crucial role in its biological activity.

The primary mechanism by which this compound exerts its effects is through modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). By enhancing GABAergic transmission, it promotes inhibitory neurotransmission, leading to anxiolytic and anticonvulsant effects. This interaction is critical for its potential use in treating anxiety disorders and seizure conditions.

Anxiolytic Effects

The benzodiazepine structure is well-known for its calming effects on the CNS. Studies have shown that compounds with similar structures exhibit significant anxiolytic properties due to their ability to bind effectively to GABA receptors.

Anticonvulsant Properties

Research indicates that this compound may also possess anticonvulsant activity. The compound has been tested in various seizure models, demonstrating efficacy comparable to established anticonvulsants like phenytoin and phenobarbital .

Comparative Analysis with Similar Compounds

To understand the unique pharmacological profile of this compound, it is beneficial to compare it with other benzodiazepines:

Compound NameStructural FeaturesPrimary Activity
DiazepamClassic benzodiazepine structureAnxiolytic
ClonazepamContains a nitro groupPotent anticonvulsant
LorazepamLacks a methyl group at position 4Shorter duration of action
This compound Unique pyrimidine sulfanyl moietyAnxiolytic/Anticonvulsant

This table highlights that while there are structural similarities among these compounds, each has distinct pharmacological profiles influenced by their specific substituents and functional groups.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the benzodiazepine class. For instance:

  • Anticonvulsant Screening : In a study evaluating various benzodiazepine derivatives, this compound was shown to significantly reduce seizure frequency in animal models compared to controls .
  • GABA Receptor Binding Affinity : A comparative analysis revealed that this compound exhibits high affinity for GABA_A receptors, similar to other well-known anxiolytics such as diazepam and clonazepam.

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